molecular formula C13H17N3O2S B5124719 N-allyl-2-[(3-methylphenoxy)acetyl]hydrazinecarbothioamide

N-allyl-2-[(3-methylphenoxy)acetyl]hydrazinecarbothioamide

Cat. No. B5124719
M. Wt: 279.36 g/mol
InChI Key: TVHVRXGQCWHDIF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-allyl-2-[(3-methylphenoxy)acetyl]hydrazinecarbothioamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound is a thiosemicarbazone derivative that has been synthesized using various methods.

Mechanism of Action

The mechanism of action of N-allyl-2-[(3-methylphenoxy)acetyl]hydrazinecarbothioamide is not fully understood. However, it has been suggested that it may work by inhibiting the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. It may also work by inhibiting the replication of viral and bacterial cells.
Biochemical and Physiological Effects:
N-allyl-2-[(3-methylphenoxy)acetyl]hydrazinecarbothioamide has been found to have various biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells. It has also been found to inhibit the growth and proliferation of cancer cells. Additionally, it has been shown to have antiviral and antimicrobial activities.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-allyl-2-[(3-methylphenoxy)acetyl]hydrazinecarbothioamide for lab experiments is its potential therapeutic applications. It has been found to exhibit antitumor, antiviral, and antimicrobial activities, making it a promising compound for further study. However, one of the limitations of this compound is that its mechanism of action is not fully understood, making it difficult to determine its potential therapeutic applications.

Future Directions

There are several future directions for the study of N-allyl-2-[(3-methylphenoxy)acetyl]hydrazinecarbothioamide. One potential direction is to further investigate its potential use in treating Alzheimer's disease and Parkinson's disease. Another direction is to study its mechanism of action in more detail to determine its potential therapeutic applications. Additionally, further studies could be conducted to determine the optimal dosage and administration of this compound for therapeutic use.

Synthesis Methods

N-allyl-2-[(3-methylphenoxy)acetyl]hydrazinecarbothioamide can be synthesized using various methods. One of the most commonly used methods involves the reaction of 3-methylphenol with acetic anhydride to form 3-methylphenoxyacetic acid. This acid is then reacted with thiosemicarbazide in the presence of allyl bromide to form N-allyl-2-[(3-methylphenoxy)acetyl]hydrazinecarbothioamide.

Scientific Research Applications

N-allyl-2-[(3-methylphenoxy)acetyl]hydrazinecarbothioamide has shown potential therapeutic applications in various scientific research studies. It has been found to exhibit antitumor, antiviral, and antimicrobial activities. It has also been studied for its potential use in treating Alzheimer's disease and Parkinson's disease.

properties

IUPAC Name

1-[[2-(3-methylphenoxy)acetyl]amino]-3-prop-2-enylthiourea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3O2S/c1-3-7-14-13(19)16-15-12(17)9-18-11-6-4-5-10(2)8-11/h3-6,8H,1,7,9H2,2H3,(H,15,17)(H2,14,16,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVHVRXGQCWHDIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)OCC(=O)NNC(=S)NCC=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[[2-(3-Methylphenoxy)acetyl]amino]-3-prop-2-enylthiourea

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